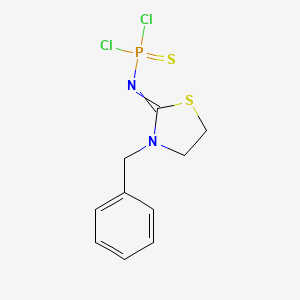
1,4-Naphthalenedione, 2-chloro-3-(1-methylene-2-oxopropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Naphthalenedione, 2-chloro-3-(1-methylene-2-oxopropyl)- is a chemical compound with a complex structure that includes a naphthalenedione core substituted with a chlorine atom and a methylene-oxopropyl group. This compound is part of the naphthoquinone family, known for their diverse biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2-chloro-3-(1-methylene-2-oxopropyl)- typically involves the chlorination of 1,4-naphthoquinone followed by the introduction of the methylene-oxopropyl group. The reaction conditions often require the use of solvents like diethyl ether and catalysts such as triethylamine. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and subsequent functionalization processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The specific conditions and reagents used can vary depending on the desired scale and application.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Naphthalenedione, 2-chloro-3-(1-methylene-2-oxopropyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use in developing therapeutic agents for various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1,4-Naphthalenedione, 2-chloro-3-(1-methylene-2-oxopropyl)- exerts its effects involves interactions with cellular components. It can act as an electron acceptor, participating in redox reactions that affect cellular processes. The molecular targets and pathways involved include enzymes and proteins that are crucial for cellular metabolism and signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Naphthalenedione, 2-amino-3-chloro-: Known for its antimicrobial properties.
1,4-Naphthalenedione, 2-chloro-3-[[2-(diethylamino)ethyl]amino]-: Used in various synthetic applications.
Uniqueness
1,4-Naphthalenedione, 2-chloro-3-(1-methylene-2-oxopropyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
778624-47-8 |
|---|---|
Molekularformel |
C14H9ClO3 |
Molekulargewicht |
260.67 g/mol |
IUPAC-Name |
2-chloro-3-(3-oxobut-1-en-2-yl)naphthalene-1,4-dione |
InChI |
InChI=1S/C14H9ClO3/c1-7(8(2)16)11-12(15)14(18)10-6-4-3-5-9(10)13(11)17/h3-6H,1H2,2H3 |
InChI-Schlüssel |
HQLALQXHTVEAKS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(=C)C1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


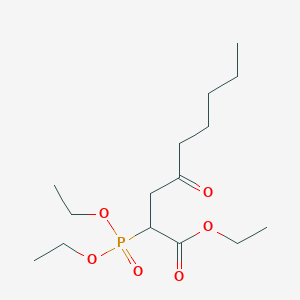
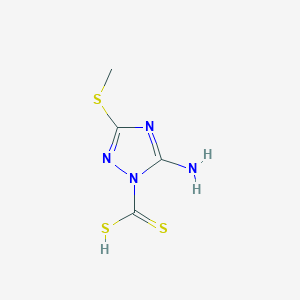
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxypropanoic acid](/img/structure/B12527109.png)
![Pyrrolo[1,2-a]quinoxalin-4-amine, N-(3,4,5-trimethoxyphenyl)-](/img/structure/B12527114.png)
propanedinitrile](/img/structure/B12527122.png)
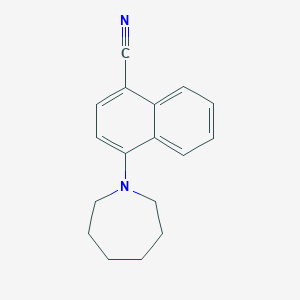
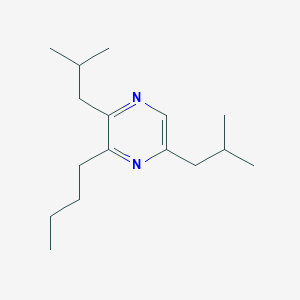
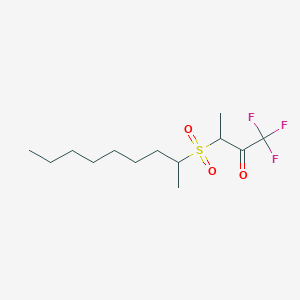
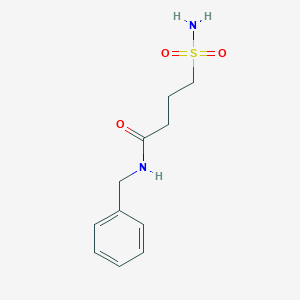
![2-(5-Ethyltricyclo[3.2.2.0~2,4~]nonan-1-yl)-N-methylpropan-2-amine](/img/structure/B12527149.png)
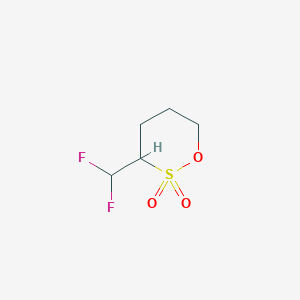
![1H-Indole, 3-[(2-chlorophenyl)sulfonyl]-6-fluoro-1-(4-piperidinylmethyl)-](/img/structure/B12527154.png)
![5-Methyl-7-phenyl-2,3-dihydroimidazo[5,1-b][1,3]thiazole](/img/structure/B12527156.png)
